![molecular formula C19H22N2Si B14249478 4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole CAS No. 387353-96-0](/img/structure/B14249478.png)
4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique properties of organosilicon compounds make them valuable in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form different organosilicon derivatives.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organosilicon derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl derivatives: Compounds with three methyl groups attached to silicon.
Phenylsilyl derivatives: Compounds with a phenyl group attached to silicon.
Dimethylsilyl derivatives: Compounds with two methyl groups attached to silicon.
Uniqueness
4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole is unique due to the combination of a pyrazole ring with a dimethyl(phenyl)silyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
387353-96-0 |
|---|---|
Fórmula molecular |
C19H22N2Si |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C19H22N2Si/c1-15-19(22(3,4)18-13-9-6-10-14-18)16(2)21(20-15)17-11-7-5-8-12-17/h5-14H,1-4H3 |
Clave InChI |
IXLMYUFCAXMNIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)[Si](C)(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
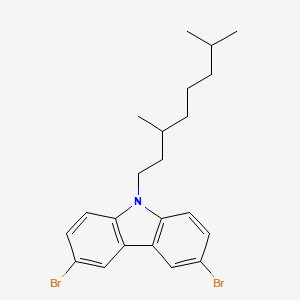
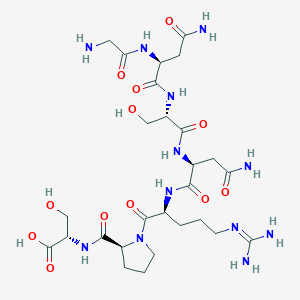
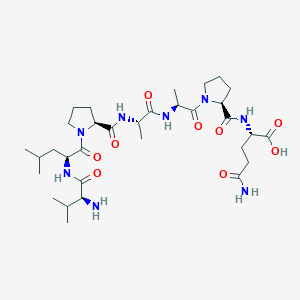
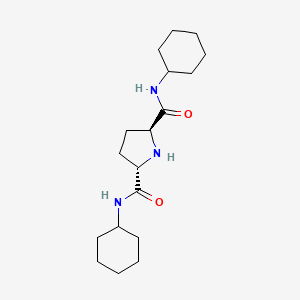
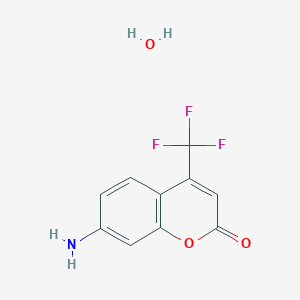
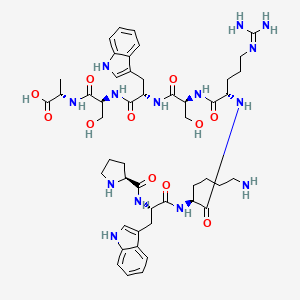
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
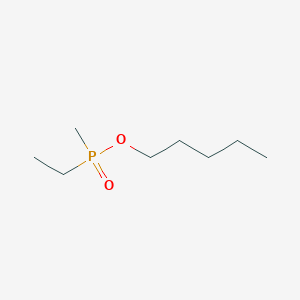
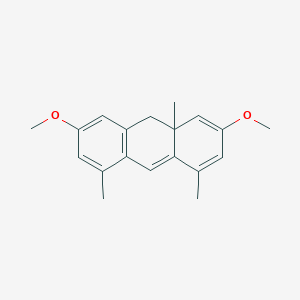
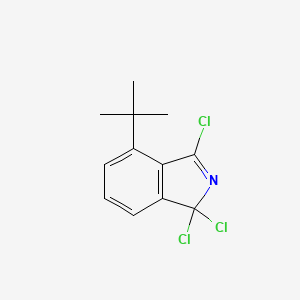
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
